5,5-dimethylthiolan-3-amine
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Overview
Description
5,5-Dimethylthiolan-3-amine is an organic compound with the molecular formula C6H13NS It is a thiolane derivative, characterized by a five-membered ring containing sulfur and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylthiolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropylamine with 2-methylthiolane in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the thiolane ring and introducing the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
5,5-Dimethylthiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-dimethylthiolan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiolane ring can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine
- 3-Thiophenamine, tetrahydro-5,5-dimethyl
Comparison: 5,5-Dimethylthiolan-3-amine is unique due to its specific structural features, including the presence of both a thiolane ring and an amine group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 3-(aminomethyl)-N,N-dimethylthiolan-3-amine has additional methyl groups on the amine, which can influence its reactivity and interactions.
Properties
CAS No. |
1466090-06-1 |
---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.2 |
Purity |
95 |
Origin of Product |
United States |
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